4-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
4-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one is a chemical compound with a unique structure that includes a bromine atom, an oxan-4-yl group, and a dihydropyridazinone core
Scientific Research Applications
4-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of the oxan-4-yl group through nucleophilic substitution. The final step involves the formation of the dihydropyridazinone ring under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under conditions such as reflux in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazinones.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the oxan-4-yl group play crucial roles in binding to these targets, while the dihydropyridazinone core may interact with active sites or allosteric sites, modulating the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(oxan-4-yl)pyridine: Similar in structure but lacks the dihydropyridazinone core.
4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid: Contains a benzoic acid moiety instead of the dihydropyridazinone core.
3-Bromo-4-[(oxan-4-yl)methoxy]aniline: Features an aniline group instead of the dihydropyridazinone core.
Uniqueness
4-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups and its dihydropyridazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-bromo-2-(oxan-4-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c10-8-1-4-11-12(9(8)13)7-2-5-14-6-3-7/h1,4,7H,2-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWZAKMEEGANGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C(=O)C(=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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